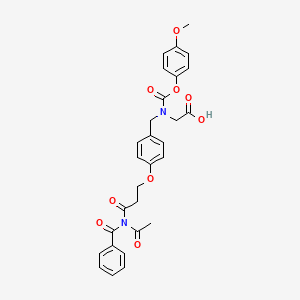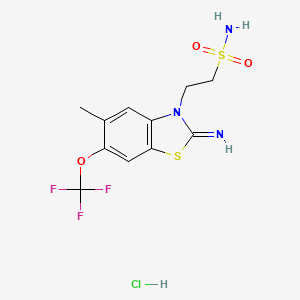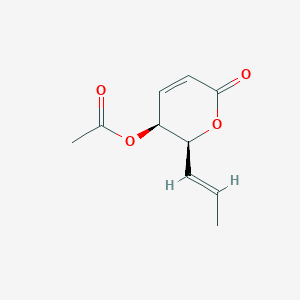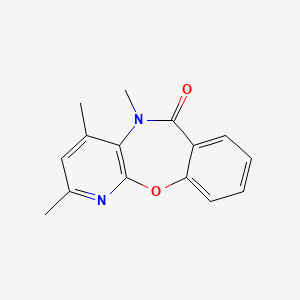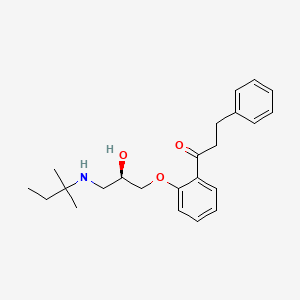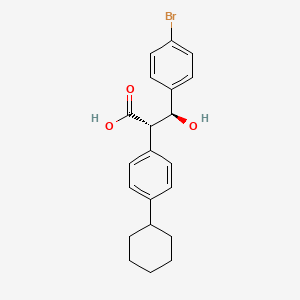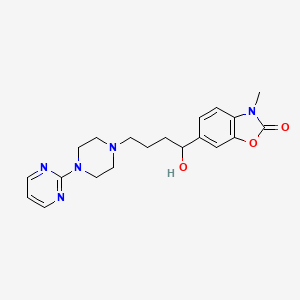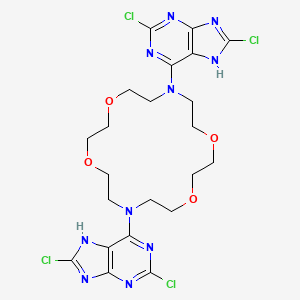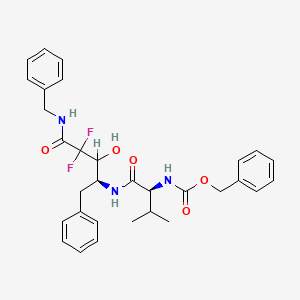
Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-(((3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester is a complex organic compound It is characterized by the presence of multiple functional groups, including carbamic acid, ester, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common route involves the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the 3,3-difluoro-2-hydroxy-4-oxo-1-(phenylmethyl)butyl moiety. This can be achieved through a series of reactions such as aldol condensation, reduction, and fluorination.
Introduction of the amine groups: The phenylmethyl amine groups are introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on the core structure.
Formation of the carbamic acid ester: The final step involves the formation of the carbamic acid ester. This is typically achieved through the reaction of the amine group with a chloroformate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amine and ester groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Biology: It may be used in biochemical studies to understand the interactions of complex organic molecules with biological systems.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.
Fluorinated organic compounds: Compounds containing fluorine atoms, which often exhibit unique chemical and biological properties.
Amino acid derivatives: Compounds with similar amine and carboxyl functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups and the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs
Propriétés
Numéro CAS |
148797-28-8 |
|---|---|
Formule moléculaire |
C31H35F2N3O5 |
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(benzylamino)-4,4-difluoro-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H35F2N3O5/c1-21(2)26(36-30(40)41-20-24-16-10-5-11-17-24)28(38)35-25(18-22-12-6-3-7-13-22)27(37)31(32,33)29(39)34-19-23-14-8-4-9-15-23/h3-17,21,25-27,37H,18-20H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t25-,26-,27?/m0/s1 |
Clé InChI |
HSMFIUTZOMUMTG-TXIPYEPDSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(C(C(=O)NCC2=CC=CC=C2)(F)F)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NCC2=CC=CC=C2)(F)F)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


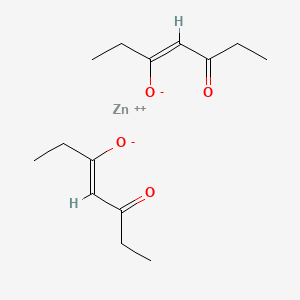
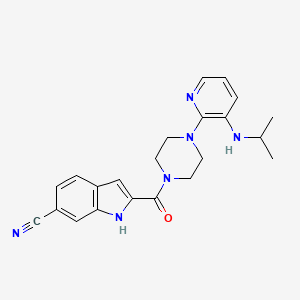
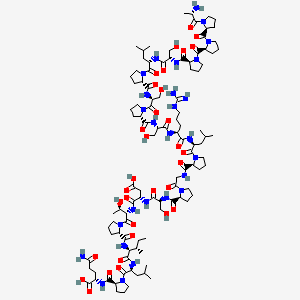
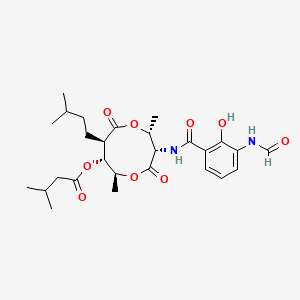
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
